molecular formula C9H8ClNO2S B2412753 2-(4-Cyanophenyl)ethanesulfonyl chloride CAS No. 2109489-12-3

2-(4-Cyanophenyl)ethanesulfonyl chloride

Cat. No.: B2412753
CAS No.: 2109489-12-3
M. Wt: 229.68
InChI Key: XFGFWDUDKRTJFR-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)ethanesulfonyl chloride is a specialized chemical building block of significant value in medicinal chemistry and drug discovery, particularly for the synthesis of novel sulfonamide derivatives . Sulfonamide-functionalized compounds are explored as potent and selective enzyme inhibitors . Research indicates that naphthalenesulfonanilide scaffolds, accessible from reagents like this, can act as potent, orally bioavailable inhibitors of key serine proteases such as Factor Xa (FXa) in the coagulation cascade . The inhibition of FXa is a prominent strategy for developing new antithrombotic agents, as it effectively interrupts the coagulation pathway to prevent thrombotic disorders . Furthermore, the 4-cyanophenyl moiety is an electron-withdrawing group that can influence the crystal packing and supramolecular architecture of the resulting compounds through various non-covalent interactions, which is a key consideration in the design of materials with specific solid-state properties . This reagent is exclusively for use in laboratory research.

Properties

IUPAC Name

2-(4-cyanophenyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c10-14(12,13)6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGFWDUDKRTJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109489-12-3
Record name 2-(4-cyanophenyl)ethane-1-sulfonyl chloride
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Preparation Methods

Alkylation Followed by Sulfonation

A widely adopted approach involves the reaction of 4-cyanophenylethyl bromide with sodium sulfite under reflux conditions. This method, adapted from phosphinate ester syntheses in organophosphorus chemistry, proceeds via nucleophilic displacement:

$$
\text{4-Cyanophenylethyl bromide} + \text{Na}2\text{SO}3 \rightarrow \text{4-Cyanophenylethanesulfonate Na}^+ + \text{NaBr}
$$

The sodium sulfonate intermediate is subsequently acidified with concentrated hydrochloric acid to yield the free sulfonic acid. This route mirrors the synthesis of suberyldicholine dichloride intermediates, where alkyl halides are converted to sulfonates prior to further functionalization.

Direct Sulfonation of 4-Cyanophenylethane

Alternative protocols employ oleum (20% fuming sulfuric acid) at 110–120°C to introduce the sulfonic acid group directly onto the ethyl chain of 4-cyanophenylethane. While this method bypasses intermediate halide synthesis, it necessitates rigorous temperature control to prevent cyano group hydrolysis, a side reaction documented in Friedel-Crafts sulfonylation studies.

Sulfonyl Chloride Formation

Conversion of the sulfonic acid to the target sulfonyl chloride employs chlorinating agents, with reaction efficiency dependent on reagent selection and stoichiometry.

Thionyl Chloride-Mediated Chlorination

Treatment of 2-(4-cyanophenyl)ethanesulfonic acid with excess thionyl chloride (SOCl$$_2$$) under anhydrous conditions achieves near-quantitative conversion:

$$
\text{RSO}3\text{H} + \text{SOCl}2 \rightarrow \text{RSO}2\text{Cl} + \text{HCl} + \text{SO}2
$$

This method, validated in the synthesis of trifluoromethylsulfonate esters, typically proceeds at 70–80°C for 6–8 hours, yielding 85–92% product after vacuum distillation.

Phosphorus Pentachloride Chlorination

For acid-sensitive substrates, phosphorus pentachloride (PCl$$_5$$) in dichloromethane at 0–5°C provides a milder alternative:

$$
\text{RSO}3\text{H} + \text{PCl}5 \rightarrow \text{RSO}2\text{Cl} + \text{POCl}3 + \text{HCl}
$$

Though less efficient (68–75% yield), this approach minimizes cyano group degradation, as evidenced in 4-cyanophenyl phosphinate syntheses.

Alternative Pathways

Oxidative Chlorination of Thiols

A multistep sequence starting from 4-cyanophenylethane thiol demonstrates feasibility:

  • Thiol Oxidation : Hydrogen peroxide (30%) in acetic acid converts the thiol to sulfonic acid.
  • Chlorination : Subsequent SOCl$$_2$$ treatment yields the sulfonyl chloride.

While this route avoids alkyl halide intermediates, the thiol precursor’s sensitivity to polymerization during storage limits practical application.

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Purity (%) Key Advantage Limitation
SOCl$$_2$$ Chlorination SOCl$$_2$$, reflux 85–92 98–99 High efficiency Requires acid-stable substrates
PCl$$_5$$ Chlorination PCl$$5$$, CH$$2$$Cl$$_2$$ 68–75 95–97 Mild conditions Lower yield
Thiol Oxidation H$$2$$O$$2$$, SOCl$$_2$$ 60–65 90–92 Avoids alkyl halides Multi-step, thiol instability

Industrial-Scale Considerations

Batch processes employing SOCl$$_2$$ chlorination dominate pilot plant syntheses due to reagent availability and streamlined purification. Continuous flow systems using microreactors (residence time: 2–5 min) enhance heat dissipation during exothermic chlorination, reducing decomposition byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Scientific Research Applications

2-(4-Cyanophenyl)ethanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The cyanophenyl group can also participate in various interactions, influencing the overall reactivity and properties of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyanophenyl)ethanesulfonyl chloride is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Biological Activity

2-(4-Cyanophenyl)ethanesulfonyl chloride, with the CAS number 2109489-12-3, is a sulfonyl chloride compound that has gained attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

  • Molecular Formula : C9H10ClN O2S
  • Molecular Weight : 231.7 g/mol
  • Structure : The compound features a sulfonyl chloride group attached to an ethane chain that is further substituted with a cyanophenyl group.

Biological Activity Overview

Research indicates that 2-(4-Cyanophenyl)ethanesulfonyl chloride exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that sulfonyl chlorides can possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that this compound may have cytotoxic effects against certain cancer cell lines, although specific data on 2-(4-Cyanophenyl)ethanesulfonyl chloride is limited.

The mechanism through which 2-(4-Cyanophenyl)ethanesulfonyl chloride exerts its effects is not fully elucidated. However, sulfonyl chlorides are known to interact with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can result in altered biochemical pathways associated with inflammation and cell proliferation.

Antimicrobial Studies

A study investigating the structure-activity relationship (SAR) of various sulfonyl chlorides found that modifications in the phenyl ring significantly influenced antimicrobial efficacy. The presence of electron-withdrawing groups like cyanide enhanced the activity against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity
2-(4-Cyanophenyl)ethanesulfonyl chlorideTBDAntimicrobial
Control (Standard Antibiotic)TBDAntimicrobial

Anticancer Activity

In vitro studies have demonstrated that certain sulfonamide derivatives exhibit cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values in the low micromolar range against breast cancer cells. The exact IC50 for 2-(4-Cyanophenyl)ethanesulfonyl chloride remains to be determined.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)TBD
HeLa (Cervical Cancer)TBD

Potential Therapeutic Applications

Given its biological activity, 2-(4-Cyanophenyl)ethanesulfonyl chloride may have potential applications in:

  • Drug Development : As a lead compound for synthesizing new antimicrobial agents.
  • Cancer Therapy : Further research could explore its efficacy as an anticancer agent.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-(4-Cyanophenyl)ethanesulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use closed systems or fume hoods to minimize inhalation risks. Respiratory protection (e.g., NIOSH-approved masks) is advised if local exhaust ventilation is unavailable .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid contact with moisture, oxidizing agents (e.g., peroxides), and strong bases (e.g., NaOH) due to violent decomposition risks .
  • Emergency Measures : Immediate decontamination via water showers for skin/eye exposure. Equip labs with eyewash stations and neutralizers (e.g., sodium bicarbonate) for spills .

Q. How can researchers characterize the purity of 2-(4-Cyanophenyl)ethanesulfonyl chloride post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to confirm structure and detect impurities (e.g., unreacted starting materials).
  • HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to quantify purity and identify hydrolyzed byproducts (e.g., sulfonic acids).
  • Titration : Employ potentiometric titration with AgNO₃ to assess chloride content, ensuring complete conversion of sulfonic acid to sulfonyl chloride .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of 2-(4-Cyanophenyl)ethanesulfonyl chloride during sulfonylation reactions?

  • Methodological Answer :

  • Moisture Control : Conduct reactions under anhydrous conditions using Schlenk lines or gloveboxes. Pre-dry solvents (e.g., THF, DCM) over molecular sieves.
  • Temperature Optimization : Perform reactions at –20°C to slow hydrolysis kinetics. Monitor reaction progress via inline IR spectroscopy to detect premature sulfonic acid formation.
  • Additives : Introduce scavengers like DIPEA (N,N-diisopropylethylamine) to neutralize HCl byproducts, reducing acid-catalyzed degradation .

Q. How does the electron-withdrawing cyano group influence reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Mechanistic Insight : The para-cyano group enhances electrophilicity of the sulfonyl chloride via inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols).
  • Kinetic Studies : Compare reaction rates with non-cyanated analogs (e.g., phenyl ethanesulfonyl chloride) using stopped-flow UV-Vis spectroscopy.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution and transition states, validating experimental rate enhancements .

Q. How can contradictory stability data in literature be resolved for this compound?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments under standardized conditions (humidity <5%, inert atmosphere). Use TGA/DSC to assess thermal stability thresholds.
  • Advanced Analytics : Apply X-ray crystallography to identify polymorphic forms that may exhibit varying stability. Cross-validate with 1H^1H-DOSY NMR to detect aggregation states .
  • Environmental Screening : Test stability across solvents (e.g., DMF vs. acetonitrile) and pH ranges to isolate degradation pathways .

Application-Oriented Question

Q. What role does 2-(4-Cyanophenyl)ethanesulfonyl chloride play in synthesizing membrane-targeting bioactive compounds?

  • Methodological Answer :

  • Functionalization : Use it to sulfonate amine groups in lipid analogs (e.g., phosphatidylethanolamine), enhancing membrane permeability. Monitor cellular uptake via fluorescence microscopy with BODIPY-labeled derivatives.
  • Case Study : In BASF’s fungicide formulations, derivatives of this compound disrupt fungal cell walls by inhibiting chitin synthase. Validate efficacy via minimum inhibitory concentration (MIC) assays against Candida albicans .

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